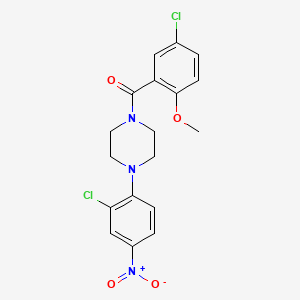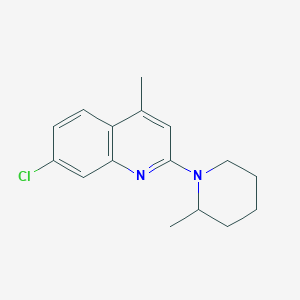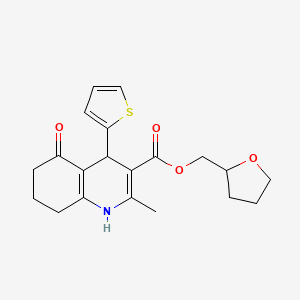
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained interest in recent years due to its potential applications in scientific research. DMHF belongs to the class of furanones and has a molecular weight of 348.38 g/mol.
作用机制
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to reduce oxidative stress and inflammation in the brain by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been found to have various biochemical and physiological effects. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the production of pro-inflammatory cytokines. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its stability and ease of synthesis. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone is stable under various conditions and can be synthesized in large quantities with high purity. However, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone. One potential area of research is to further investigate its anti-cancer properties and potential use in cancer therapy. Another area of research is to explore its neuroprotective effects and potential use in treating neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone for therapeutic use.
合成方法
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 2,5-dimethoxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then cyclized to form 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone. The purity and yield of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone can be improved through various purification techniques such as column chromatography and recrystallization.
科学研究应用
5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been found to have potential applications in various scientific research areas such as cancer therapy, neuroprotection, and anti-inflammatory effects. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxybenzylidene)-2(3H)-furanone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-22-15-7-8-17(23-2)16(11-15)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11,20H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQGYBUQMQYROQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)O)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxyphenyl)methylidene]furan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)
amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206197.png)


![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)
![3-phenyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206216.png)

![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5206235.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5206261.png)
